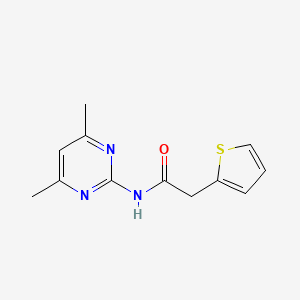

N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide

CAS No.:

Cat. No.: VC14823564

Molecular Formula: C12H13N3OS

Molecular Weight: 247.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13N3OS |

|---|---|

| Molecular Weight | 247.32 g/mol |

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-2-thiophen-2-ylacetamide |

| Standard InChI | InChI=1S/C12H13N3OS/c1-8-6-9(2)14-12(13-8)15-11(16)7-10-4-3-5-17-10/h3-6H,7H2,1-2H3,(H,13,14,15,16) |

| Standard InChI Key | MNSBXORGJMKKNZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC(=N1)NC(=O)CC2=CC=CS2)C |

Introduction

Chemical Identity

| Property | Details |

|---|---|

| IUPAC Name | N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide |

| Molecular Formula | C12H13N3OS |

| Molecular Weight | 247.32 g/mol |

| Structure | Contains a pyrimidine ring substituted with methyl groups at positions 4 and 6, a thiophene ring, and an acetamide group. |

This compound belongs to the class of acetamides and features a sulfur-containing heterocyclic thiophene moiety, which often contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-(thiophen-2-yl)acetamide typically involves:

-

Starting Materials:

-

4,6-dimethylpyrimidine derivatives.

-

Thiophene-based intermediates.

-

Acetylation reagents for introducing the acetamide group.

-

-

Reaction Pathway:

-

The reaction involves nucleophilic substitution or condensation reactions between the pyrimidine derivative and thiophene intermediates.

-

Acetylation is achieved using acetyl chloride or an equivalent reagent under mild conditions.

-

-

Characterization Methods:

-

Nuclear Magnetic Resonance (NMR) for structural confirmation.

-

Mass Spectrometry (MS) for molecular weight determination.

-

Infrared (IR) spectroscopy for functional group analysis.

-

Biological Significance

Compounds with similar structural frameworks have demonstrated diverse biological activities:

-

Anti-inflammatory and Analgesic Potential:

-

Antimicrobial Activity:

-

Pesticidal Applications:

Applications in Medicinal Chemistry

The structural features of this compound make it a candidate for:

-

Drug discovery programs targeting inflammatory diseases.

-

Development of antimicrobial agents.

-

Studies involving molecular docking to predict binding affinities with biological targets such as COX enzymes or microbial proteins.

Research Findings

Recent studies have highlighted the following:

-

Molecular docking studies suggest that pyrimidine-acetamide derivatives bind effectively to enzyme active sites due to hydrogen bonding and hydrophobic interactions .

-

Compounds containing thiophene rings exhibit enhanced pharmacokinetics due to their electron-rich nature, which facilitates interactions with biological macromolecules .

Data Table: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume